2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopiperidin-3-yl)propanoic acid
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Overview
Description
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopiperidin-3-yl)propanoic acid is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a piperidinone ring and a tert-butoxycarbonyl (Boc) protecting group, which are crucial for its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopiperidin-3-yl)propanoic acid typically involves multiple steps:
Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine. This step is crucial for protecting the amine functionality during subsequent reactions.
Coupling Reaction: The protected piperidinone is then coupled with a suitable carboxylic acid derivative under conditions that promote amide bond formation, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopiperidin-3-yl)propanoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Oxidation: The piperidinone ring can be oxidized to introduce additional functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Substitution: Nucleophiles such as amines or alcohols can be employed under basic conditions.
Major Products
Hydrolysis: Produces the free amine derivative.
Oxidation: Yields oxidized piperidinone derivatives.
Substitution: Results in substituted amide or ester products.
Scientific Research Applications
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopiperidin-3-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for peptide synthesis and modification.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopiperidin-3-yl)propanoic acid depends on its specific application. In peptide synthesis, for example, the Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in further coupling reactions, facilitating the assembly of complex peptides.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a piperidinone ring.
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopyrrolidin-3-yl)propanoic acid: Contains a pyrrolidinone ring instead of a piperidinone ring.
Uniqueness
The presence of the piperidinone ring in 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopiperidin-3-yl)propanoic acid imparts unique steric and electronic properties, making it particularly useful in the synthesis of cyclic peptides and other complex molecules. Its stability and reactivity are enhanced by the Boc protecting group, which can be selectively removed under mild conditions.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopiperidin-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)15-9(11(17)18)7-8-5-4-6-14-10(8)16/h8-9H,4-7H2,1-3H3,(H,14,16)(H,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQXONIFJQMESP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCNC1=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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